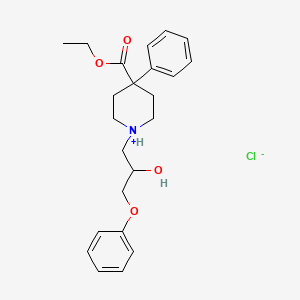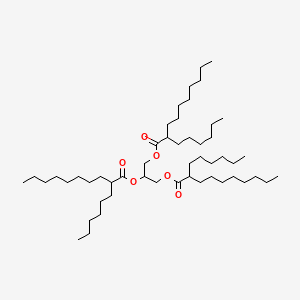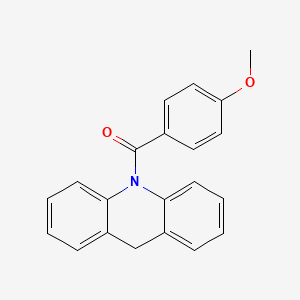
Acid Yellow 72
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acid Yellow 72, also known as sodium 2,5-dichloro-4-[(4-dodecylphenyl)azo]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate, is a synthetic dye commonly used in various industries. It is characterized by its vibrant yellow color and is primarily used for dyeing textiles, leather, and paper. The compound is known for its stability and resistance to fading, making it a popular choice in applications requiring long-lasting color.
准备方法
Synthetic Routes and Reaction Conditions
Acid Yellow 72 is synthesized through a series of chemical reactions involving the coupling of diazonium salts with aromatic compounds. The primary synthetic route involves the following steps:
Diazotization: An aromatic amine, such as 4-dodecylphenylamine, is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a coupling component, such as 2,5-dichloro-4-hydroxybenzenesulfonic acid, under alkaline conditions to form the azo dye.
The reaction conditions typically involve maintaining a low temperature (0-5°C) during the diazotization step to ensure the stability of the diazonium salt. The coupling reaction is carried out at a slightly elevated temperature (20-30°C) to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature control systems to maintain the desired reaction conditions. The resulting dye is then purified through filtration, washing, and drying processes to obtain the final product in powder form.
化学反应分析
Types of Reactions
Acid Yellow 72 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond and the formation of smaller aromatic compounds.
Reduction: this compound can be reduced to its corresponding amines using reducing agents such as sodium dithionite or zinc dust in acidic conditions.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.
Reduction: Reducing agents like sodium dithionite or zinc dust are used in acidic media.
Substitution: Electrophilic reagents such as chlorine or sulfuric acid are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Smaller aromatic compounds such as chlorobenzenesulfonic acids.
Reduction: Corresponding amines such as 4-dodecylphenylamine and 2,5-dichloro-4-hydroxybenzenesulfonic acid.
Substitution: Halogenated or sulfonated derivatives of this compound.
科学研究应用
Acid Yellow 72 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties under different pH conditions.
Biology: Employed in staining techniques for visualizing cellular components and tissues in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in medical imaging.
Industry: Widely used in the textile, leather, and paper industries for dyeing and printing applications.
作用机制
The mechanism of action of Acid Yellow 72 involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through the formation of azo bonds, which are responsible for its vibrant color. In biological systems, this compound can bind to proteins and nucleic acids, altering their structure and function. The dye’s ability to interact with cellular components makes it useful in staining and imaging applications.
相似化合物的比较
Acid Yellow 72 can be compared with other azo dyes, such as Acid Yellow 7 and Acid Yellow 54. While all these compounds share similar structural features, this compound is unique due to its specific substituents, which confer distinct properties such as enhanced stability and resistance to fading.
Similar Compounds
Acid Yellow 7: Known for its use in forensic science for staining bloodstains and latent fingerprints.
Acid Yellow 54: Used in various industrial applications, including dyeing and printing.
This compound stands out due to its unique combination of stability, vibrant color, and versatility in various applications, making it a valuable compound in both scientific research and industrial processes.
属性
CAS 编号 |
72330-33-7 |
|---|---|
分子式 |
C28H36Cl2N4O4S |
分子量 |
595.6 g/mol |
IUPAC 名称 |
2,5-dichloro-4-[4-[(4-dodecylphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C28H36Cl2N4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-21-14-16-22(17-15-21)31-32-27-20(2)33-34(28(27)35)25-18-24(30)26(19-23(25)29)39(36,37)38/h14-19,27H,3-13H2,1-2H3,(H,36,37,38) |
InChI 键 |
SIWFBKUKQZOOAO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)N=NC2C(=NN(C2=O)C3=CC(=C(C=C3Cl)S(=O)(=O)O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N,N''-(Methylene-p-phenylene)-bis-[N'-(2-hydroxyethyl)]urea](/img/structure/B13775171.png)





![3-Benzyl[1,1'-biphenyl]-2-ol](/img/structure/B13775187.png)


![Dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B13775207.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13775212.png)
